![molecular formula C26H29N5O3S B2476871 2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1053083-96-7](/img/structure/B2476871.png)
2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C26H29N5O3S and its molecular weight is 491.61. The purity is usually 95%.
BenchChem offers high-quality 2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Antihypertensive and Alpha-1 Adrenoceptor Antagonist Properties
- A study on a quinazoline derivative closely related to 2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one, referred to as DC−015, demonstrated potent α1‐adrenoceptor antagonistic activity. This activity was evident in isolated rat aorta and in spontaneously hypertensive rats, suggesting potential utility in managing hypertension (Yen et al., 1996).
- Another study on DL-017, a similar quinazoline derivative, showed α1-adrenoceptor antagonistic effects and type I antiarrhythmic effects on cardiac tissues. Its ability to reduce heart rate and blood pressure in spontaneously hypertensive rats highlights its potential in hypertension treatment (Tsai et al., 2001).
Stability and Synthesis Studies
2. Stability under Stressful Conditions
- Research focused on a quinazoline derivative's stability under stress conditions revealed its resilience to UV radiation and elevated temperatures but showed instability in hydrolytic conditions, particularly in alkaline environments. This information is crucial for the development and storage of pharmaceuticals containing such compounds (Gendugov et al., 2021).
3. Synthesis and Structural Insights
- The synthesis of benzimidazoquinazolines, related to the compound , has been reported. These substances have shown biological activity, including antihypertensive effects and alpha 1-adrenoceptor antagonism, which could be applicable for the chemical of interest (Ivachtchenko et al., 2002).
- Another study highlighted the facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives, which could be relevant for imaging applications in medicine, demonstrating the compound's potential in diagnostic and therapeutic settings (Gao et al., 2012).
Other Applications
4. Corrosion Inhibition
- Piperazine-substituted quinazolin-4(3H)-one derivatives have been studied for their effectiveness as corrosion inhibitors. These compounds, including variants similar to the one , showed high inhibition efficiency for mild steel in HCl, indicating potential industrial applications (Chen et al., 2021).
5. Antimicrobial Activity
- Synthesis of N-aryl-4-quinazolin-2-yl-piperazine derivatives and their evaluation for antimicrobial activity indicated potential use in treating bacterial and fungal infections, suggesting a broader scope of pharmaceutical application for similar compounds (Babu et al., 2015).
特性
IUPAC Name |
5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-17(2)23-25(33)31-24(28-23)18-8-4-5-9-19(18)27-26(31)35-16-22(32)30-14-12-29(13-15-30)20-10-6-7-11-21(20)34-3/h4-11,17,23H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPUAKWBIANHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

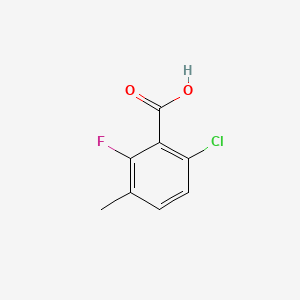

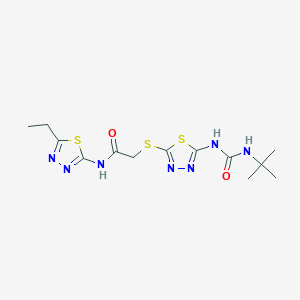
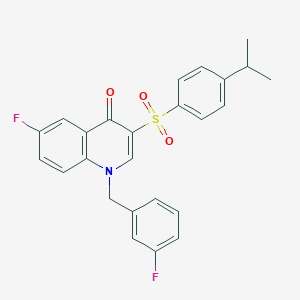

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2476799.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2476800.png)
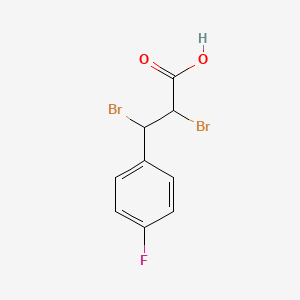

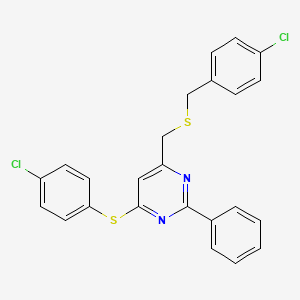
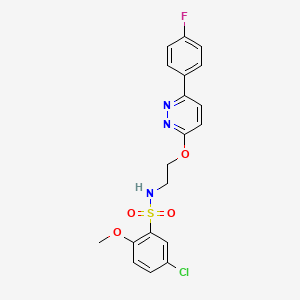
![3-[(4-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2476808.png)
![N-(4-Methylsulfonylphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2476809.png)
